molecular formula C19H28Cl2N2S B13729205 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride CAS No. 18937-25-2

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride

Cat. No.: B13729205
CAS No.: 18937-25-2
M. Wt: 387.4 g/mol
InChI Key: ZXLAFRDMXUDOQB-UHFFFAOYSA-N
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Description

The compound 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is a cyclohepta[b]quinoline derivative featuring a sulfur-containing side chain at position 11. Its structure comprises a seven-membered cycloheptane ring fused to a quinoline core, with a thioether-linked 3-(dimethylamino)propyl substituent.

Properties

CAS No.

18937-25-2

Molecular Formula

C19H28Cl2N2S

Molecular Weight

387.4 g/mol

IUPAC Name

dimethyl-[3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-ylsulfanyl)propyl]azanium;dichloride

InChI

InChI=1S/C19H26N2S.2ClH/c1-21(2)13-8-14-22-19-15-9-4-3-5-11-17(15)20-18-12-7-6-10-16(18)19;;/h6-7,10,12H,3-5,8-9,11,13-14H2,1-2H3;2*1H

InChI Key

ZXLAFRDMXUDOQB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCSC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Cycloheptaquinoline Core

The cycloheptaquinoline nucleus is a fused bicyclic system consisting of a quinoline ring fused with a seven-membered cycloheptane ring. Established synthetic routes to quinoline derivatives provide the foundation for this synthesis.

  • Quinoline Synthesis Methods : The classical methods such as the Skraup synthesis, Doebner-Miller synthesis, Combes synthesis, and Friedländer reaction are frequently employed to construct quinoline cores. For the cycloheptaquinoline system, modifications of these methods, especially those enabling ring expansion or fusion with cycloheptane, are utilized.

  • Ring Expansion and Fusion : The biosynthetic and synthetic pathways often involve ring expansion from indole or related systems to form the cycloheptaquinoline scaffold. For example, the conversion of tryptophan derivatives via cleavage and rearrangement steps can yield quinoline systems with extended ring sizes.

  • Example Synthetic Route : A representative approach involves starting from a tetrahydroquinoline intermediate, followed by functionalization and ring closure to form the cycloheptane fused ring. Bromination and subsequent substitution reactions are commonly used to introduce functional groups at the 11-position of the quinoline ring.

Introduction of the 3-(Dimethylamino)propylthio Side Chain

The functionalization at the 11-position with the 3-(dimethylamino)propylthio substituent involves nucleophilic substitution reactions on a suitable leaving group precursor.

  • Thioalkylation Reaction : The 11-position is typically activated by halogenation (e.g., chlorination or bromination) to form a halide intermediate. This intermediate then undergoes nucleophilic substitution with 3-(dimethylamino)propylthiol or its equivalent under controlled conditions to install the thioether linkage.

  • Reaction Conditions : The substitution is generally performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, at moderate temperatures to optimize yield and minimize side reactions.

  • Purification : Following the substitution, the product is purified by crystallization or chromatographic methods, ensuring removal of unreacted starting materials and side products.

Formation of the Dihydrochloride Salt

The final step involves converting the free base form of the compound into its dihydrochloride salt to improve solubility and stability.

  • Salt Formation : Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) leads to protonation of the dimethylamino group and the quinoline nitrogen, forming the dihydrochloride salt.

  • Isolation : The salt typically precipitates out of solution and is isolated by filtration, followed by drying under reduced pressure.

Summary of Preparation Steps and Conditions

Step Number Reaction Type Key Reagents/Conditions Purpose
1 Quinoline core synthesis Modified Skraup/Doebner-Miller/Friedländer methods; bromination Construct cycloheptaquinoline scaffold
2 Halogenation Chlorination or bromination agents Activate 11-position for substitution
3 Nucleophilic substitution 3-(Dimethylamino)propylthiol, polar aprotic solvent, moderate heat Introduce 3-(dimethylamino)propylthio group
4 Salt formation Hydrochloric acid, ethanol or isopropanol Form dihydrochloride salt

Research Findings and Perspectives

  • Research into quinoline derivatives emphasizes the importance of regioselective functionalization to achieve high yields and purity of substituted products.

  • The incorporation of thioalkyl groups, particularly with tertiary amines like dimethylamino substituents, enhances biological activity and solubility, which is crucial for pharmaceutical applications.

  • The dihydrochloride salt form is preferred for its improved physicochemical properties, including enhanced aqueous solubility and stability, facilitating formulation development.

  • Alternative synthetic routes may involve biomimetic approaches starting from tryptophan derivatives, leveraging enzymatic or chemical oxidation and rearrangement steps to access the quinoline core, though these are less common for large-scale synthesis due to complexity.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like PIFA and DDQ.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: PIFA, DDQ, and TMSCl are commonly used reagents.

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((3-(dimethylamino)propyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit the activity of enzymes such as topoisomerase I, leading to the disruption of DNA replication and cell division . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among cyclohepta[b]quinoline derivatives lie in their position 11 substituents, which influence electronic properties, solubility, and binding interactions. A comparative analysis is provided below:

Compound Name & Source Substituent at Position 11 Molecular Formula Molecular Weight LogP<sup>a</sup> Topological Polar Surface Area (Ų)
Target Compound (3-(Dimethylamino)propyl)thio C21H29N3S·2HCl 424.4 (free base) 3.2 (predicted) 65.1
11-Pyrrolidinyl () Pyrrolidin-1-yl C18H22N2 266.38 3.8 22.3
11-Piperidinyl () Piperidin-1-yl C19H24N2 280.41 4.1 22.3
11-Chloro-1,4-dimethyl () Chloro, dimethyl C16H18ClN 259.77 4.8 12.9
Compound 27 ()<sup>b</sup> 4-Fluorobenzamide C24H24FN3O 397.47 3.5 72.4

<sup>a</sup>LogP values predict lipophilicity; higher values indicate greater membrane permeability. <sup>b</sup>Cyclopenta[b]quinoline derivative included for pharmacological context.

  • Electronic Effects : The thioether group in the target compound induces a downfield shift in H-2 proton resonance (~0.44–0.61 ppm) compared to thiones, altering electronic interactions in biological systems .
  • Solubility: The dimethylamino group and dihydrochloride salt enhance aqueous solubility relative to neutral pyrrolidinyl/piperidinyl analogs .

ADMET Predictions

Parameter Target Compound 11-Pyrrolidinyl () Compound 27 ()
BBB Permeability High (predicted) Moderate High
P-glycoprotein Substrate No Yes No
CYP450 Inhibition Low Moderate High
  • BBB Permeability: The dimethylamino group in the target compound enhances blood-brain barrier penetration compared to cyclic amine analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6H-Cyclohepta(b)quinoline derivatives with thioether substituents?

  • Methodological Answer : The synthesis of thioether-functionalized cycloheptaquinolines typically involves cyclization reactions followed by nucleophilic substitution. For example, the Povarov reaction (acid-catalyzed imino Diels-Alder cycloaddition) is effective for constructing the tetrahydroquinoline core . Thiol-alkylation using 3-(dimethylamino)propylthiol under basic conditions (e.g., K₂CO₃ in DMF) can introduce the thioether moiety. Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical due to polar byproducts .

Q. How should researchers characterize the dihydrochloride form of this compound?

  • Methodological Answer : Confirm protonation states using:

  • ¹H/¹³C NMR : Look for upfield shifts in amine protons (δ ~10–12 ppm) and quaternary carbons adjacent to the dimethylamino group.
  • IR Spectroscopy : Bands at ~2400–2600 cm⁻¹ (N–H stretching in ammonium salts) and 700–750 cm⁻¹ (C–S stretching) .
  • Mass Spectrometry : Compare experimental m/z with theoretical values (accounting for HCl counterions).
  • XLogP3 Analysis : Predict hydrophilicity (e.g., XLogP3 ~4.9 for similar piperidine-substituted analogs ).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for structurally related compounds?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or protonation states .
  • Topological Polar Surface Area (TPSA) : Calculate TPSA (e.g., ~16.1 Ų for piperidine analogs ) to rationalize solubility differences between free base and dihydrochloride forms.
  • Molecular Dynamics : Simulate aggregation behavior in aqueous solutions to explain anomalous HPLC retention times .

Q. What experimental design principles apply to studying the compound’s reactivity in heterocyclic ring-opening reactions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor ring-opening rates under varying pH (e.g., 1–10) and temperatures (25–60°C).
  • Isotopic Labeling : Introduce ¹⁵N or ²H at the thioether sulfur to track mechanistic pathways via MS/MS fragmentation .
  • Theoretical Framework : Link results to Marcus theory for electron-transfer reactions or frontier molecular orbital (FMO) analysis to identify reactive sites .

Q. How can researchers address inconsistencies in reported bioactivity data for cycloheptaquinoline analogs?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem (CID 22022 ) and Beilstein archives to identify trends in IC₅₀ values. Use statistical tools (e.g., ANOVA) to assess variability across cell lines.
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., pyrrolidine vs. piperidine ) on receptor binding using docking simulations (AutoDock Vina) .
  • Control Experiments : Test for off-target effects (e.g., redox cycling) via glutathione depletion assays .

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